m-PEG13-acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These are found in various biological molecules, including proteins, where they play crucial roles in numerous biological processes.

Mode of Action

This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to bind to molecules containing primary amine groups, thereby modifying their properties.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of primary amine groups is necessary for this compound to exert its action . Additionally, the reaction between this compound and primary amine groups requires the presence of activators . The solubility of this compound in aqueous media suggests that it may be more effective in hydrophilic environments.

Analyse Biochimique

Biochemical Properties

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .

Cellular Effects

The hydrophilic PEG spacer in this compound is known to increase solubility in aqueous media , which could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to form stable amide bonds with primary amine groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

This compound is known to be stable and is typically stored at -20°C .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Its hydrophilic PEG spacer may influence its localization or accumulation within cells .

Subcellular Localization

Given its biochemical properties, it may be directed to specific compartments or organelles based on its interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

m-PEG13-acid is synthesized through the reaction of methoxy-polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid group can be introduced using various coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These agents facilitate the formation of a stable amide bond between the PEG chain and the carboxylic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG13-acid primarily undergoes bioconjugation reactions, where it forms covalent bonds with biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid group reacts with primary amine groups in the presence of coupling agents like EDC, N,N’-dicyclohexylcarbodiimide (DCC), or HATU to form stable amide bonds .

Common Reagents and Conditions

Coupling Agents: EDC, DCC, HATU

Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), dimethylformamide (DMF)

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure efficient coupling

Major Products

The major products formed from these reactions are PEGylated biomolecules, which exhibit enhanced solubility, stability, and bioavailability. These properties make them suitable for various biomedical applications .

Applications De Recherche Scientifique

m-PEG13-acid is extensively used in scientific research due to its versatile properties. Some of its key applications include:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.

Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Utilized in the production of PEGylated products for various industrial applications

Comparaison Avec Des Composés Similaires

m-PEG13-acid can be compared with other PEG derivatives such as m-PEG12-acid and m-PEG14-acid. While all these compounds contain a terminal carboxylic acid group, their PEG chain lengths differ, which can influence their solubility and reactivity. This compound is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity for various applications .

Similar Compounds

- m-PEG12-acid

- m-PEG14-acid

- m-PEG10-acid

These compounds share similar properties but differ in their PEG chain lengths, which can affect their performance in specific applications .

Activité Biologique

m-PEG13-acid, a polyethylene glycol (PEG) derivative, is widely recognized for its applications in bioconjugation and drug delivery systems. This compound features a terminal carboxylic acid group that can react with primary amines to form stable amide bonds, which is crucial for its functionality in various biological contexts.

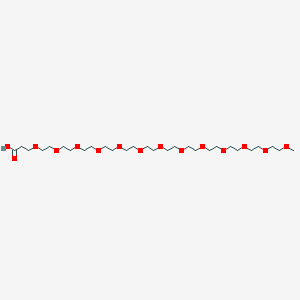

Chemical Structure and Properties

- Molecular Formula : C28H56O15

- Molecular Weight : 632.7 g/mol

- CAS Number : 2170098-33-4

- Functional Groups : Terminal carboxylic acid (-COOH) and methyl (-CH3) group.

The PEG chain enhances the solubility of this compound in aqueous environments, making it suitable for biological applications where solubility is critical .

Target of Action

The primary target of this compound is primary amine groups , which are prevalent in amino acids and proteins. The compound's carboxylic acid group facilitates the formation of stable amide bonds in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) .

The ability of this compound to form stable conjugates with biomolecules enhances the stability and bioavailability of drugs. This property is particularly valuable in drug delivery systems where prolonged circulation time and targeted delivery are desired .

Biological Applications

This compound has several significant applications:

- Drug Delivery : Enhances solubility and stability of therapeutic agents, improving their efficacy.

- Bioconjugation : Used to link proteins, peptides, or drugs for targeted delivery.

- Nanotechnology : Integral in the preparation of nanoparticles and liposomes for drug delivery and imaging.

- Surface Modification : Modifies surfaces to enhance biocompatibility and reduce non-specific binding in biomedical devices .

Case Studies

-

Immunogenicity Studies :

Research indicates that PEGylated compounds can elicit immune responses, particularly the formation of anti-PEG antibodies. A study highlighted that approximately 22%-25% of healthy individuals exhibited anti-PEG antibodies, which can affect the pharmacokinetics of PEGylated therapeutics . This aspect is critical when considering the clinical application of this compound in drug formulations. -

Therapeutic Efficacy :

In a study involving PEGylated uricase (pegloticase), it was shown that while PEGylation improved therapeutic outcomes in chronic gout patients, a significant portion developed antibodies against the PEG component, leading to reduced efficacy over time . This underscores the importance of understanding the immunogenic potential of this compound when used in therapeutic contexts.

Comparative Analysis

| Compound | PEG Chain Length | Functional Group | Reactivity with Amines | Applications |

|---|---|---|---|---|

| m-PEG12-acid | 12 | -COOH | Moderate | Drug delivery |

| This compound | 13 | -COOH | High | Bioconjugation, drug delivery |

| m-PEG14-acid | 14 | -COOH | Low | Drug delivery |

| m-PEG-NH2 | Variable | -NH2 | High | Protein conjugation |

The comparative analysis shows that this compound offers an optimal balance between solubility and steric hindrance compared to its analogs, making it particularly advantageous for various biological applications .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVDBLIIIQXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.